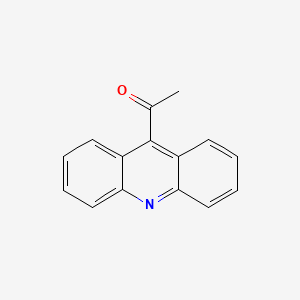
1-(Acridin-9-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Acridin-9-yl)ethan-1-one is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives have been extensively studied due to their broad range of biological activities and applications in various fields, including chemistry, biology, medicine, and industry
Preparation Methods
The synthesis of 1-(Acridin-9-yl)ethan-1-one typically involves the reaction of acridine with ethanoyl chloride under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where acridine reacts with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods for acridine derivatives often involve multi-step processes that include the preparation of intermediate compounds followed by their transformation into the desired acridine derivative. These methods may utilize various catalysts and solvents to optimize yield and purity while minimizing environmental impact .
Chemical Reactions Analysis
1-(Acridin-9-yl)ethan-1-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form acridin-9-yl acetic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield acridin-9-yl ethanol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the ethanone group is replaced by other functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .
Scientific Research Applications
1-(Acridin-9-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex acridine derivatives.
Biology: Acridine derivatives, including this compound, are studied for their potential as DNA intercalators.
Medicine: The compound has shown promise in the development of anticancer agents.
Industry: Acridine derivatives are used in the production of dyes, pigments, and fluorescent materials.
Mechanism of Action
The mechanism of action of 1-(Acridin-9-yl)ethan-1-one primarily involves its interaction with DNA. The compound intercalates into the DNA structure, disrupting the normal function of DNA and related enzymes. This intercalation can inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and transcription . Additionally, the compound may induce oxidative stress and apoptosis in cancer cells, contributing to its anticancer properties .
Comparison with Similar Compounds
1-(Acridin-9-yl)ethan-1-one can be compared to other acridine derivatives such as:
Amsacrine: Amsacrine is an acridine derivative used as an anticancer agent.
Quinacrine: Quinacrine is another acridine derivative with antimalarial and anticancer properties.
Acridine Orange: This compound is used as a fluorescent dye for staining nucleic acids.
The uniqueness of this compound lies in its specific structural features and reactivity, which allow for diverse applications in different fields.
Properties
Molecular Formula |
C15H11NO |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
1-acridin-9-ylethanone |
InChI |
InChI=1S/C15H11NO/c1-10(17)15-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)15/h2-9H,1H3 |
InChI Key |
DWQJITQAAAQGGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=CC=CC2=NC3=CC=CC=C31 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


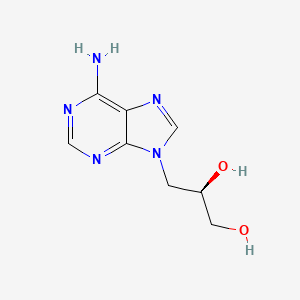
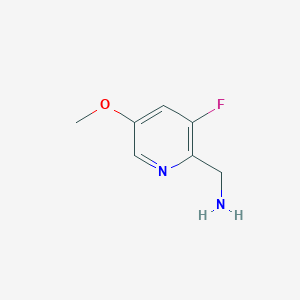
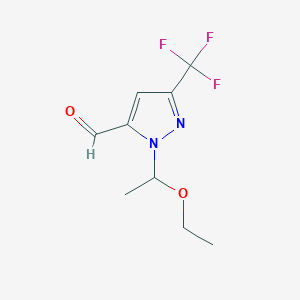


![{[3-cyclopropyl-1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}(2-phenylethyl)amine](/img/structure/B11750404.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][3-(propan-2-yloxy)propyl]amine](/img/structure/B11750405.png)

![1-ethyl-3-methyl-N-{[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-4-amine](/img/structure/B11750426.png)

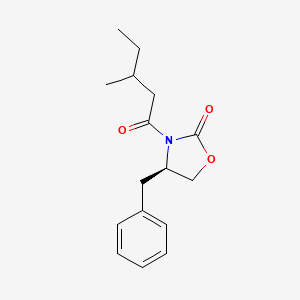
![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11750431.png)
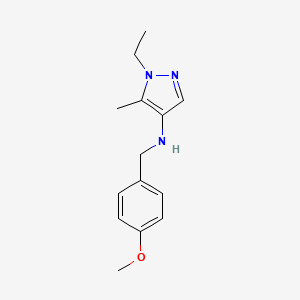
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11750439.png)
